Allyl 3-amino-5-methylbenzoate
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Overview
Description
Allyl 3-amino-5-methylbenzoate is a chemical compound with the molecular formula C11H13NO2. It is primarily used for research and development purposes. This compound is known for its unique structure, which includes an allyl group, an amino group, and a methylbenzoate moiety. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-amino-5-methylbenzoate typically involves allyl-allyl cross-coupling reactions. One common method includes the reaction of 3-amino-5-methylbenzoic acid with allyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a dehydrating agent to facilitate esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often result in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, ethers.
Scientific Research Applications
Allyl 3-amino-5-methylbenzoate has diverse applications in scientific research due to its unique properties:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Allyl 3-amino-5-methylbenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the allyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
- Allyl 3-amino-4-methylbenzoate
- Allyl 3-amino-5-ethylbenzoate
- Allyl 3-amino-5-methoxybenzoate
Comparison: Allyl 3-amino-5-methylbenzoate is unique due to the specific positioning of the amino and methyl groups on the benzene ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
prop-2-enyl 3-amino-5-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-4-14-11(13)9-5-8(2)6-10(12)7-9/h3,5-7H,1,4,12H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJUKVCWIPWWOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(=O)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623135 |
Source
|
Record name | Prop-2-en-1-yl 3-amino-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153775-25-8 |
Source
|
Record name | Prop-2-en-1-yl 3-amino-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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